

In-Depth Technical Guide to the Physical and Chemical Properties of Flavomycoin

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Compound of Interest

Compound Name: *Flavomycoin*

Cat. No.: *B15561408*

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Abstract

Flavomycoin is a polyene macrolide antibiotic with notable antifungal properties. A comprehensive understanding of its physical and chemical characteristics is paramount for its potential application in research and drug development. This technical guide provides a detailed overview of the core physicochemical properties of **Flavomycoin**, including its molecular structure, solubility, and spectral data. Methodologies for key experimental techniques are outlined, and relevant biological pathways are illustrated to provide a thorough understanding of this compound.

Chemical Identity and Physical Properties

Flavomycoin, also known by its synonyms JA-5068 and Roflamycin, is a natural product with the Chemical Abstracts Service (CAS) registry number 11076-76-9. There have been discrepancies in the reported molecular formula and weight of this compound. One source indicates a molecular formula of $C_{41}H_{68}O_{10}$ with a corresponding molecular weight of 721.09 g/mol [1]. Another source suggests a molecular formula of $C_{54}H_{100}O_{11}$ and a molecular weight of 925.3652 g/mol [2]. Further structural elucidation studies are required to resolve this ambiguity.

The compound presents as a solid with a melting point range of 161-163 °C[2][3]. Information regarding its solubility in water and common organic solvents is not extensively detailed in the

available literature, which is a critical data gap for formulation and experimental design.

Table 1: Physical and Chemical Properties of **Flavomycin**

Property	Value	Reference
CAS Number	11076-76-9	[2]
Synonyms	JA-5068, Roflamycin	
Molecular Formula	C ₄₁ H ₆₈ O ₁₀ or C ₅₄ H ₁₀₀ O ₁₁	
Molecular Weight	721.09 g/mol or 925.3652 g/mol	
Melting Point	161-163 °C	
Solubility	Data not available	

Spectroscopic Properties

Detailed spectroscopic data for **Flavomycin** are not readily available in public databases. However, based on its classification as a polyene macrolide antibiotic, its spectral characteristics can be inferred from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polyene macrolide antibiotics are characterized by a series of conjugated double bonds in their macrocyclic lactone ring, which act as a chromophore and result in strong UV absorption. The number of conjugated double bonds dictates the λ_{max} values. Typically, polyenes exhibit a characteristic UV spectrum with three major absorption maxima. For a hexaene, which **Flavomycin** is likely to be based on its name, the absorption maxima would be expected in the range of 340-380 nm.

Infrared (IR) Spectroscopy

The infrared spectrum of a polyene antibiotic like **Flavomycin** is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

- O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups.

- C-H stretching: Bands in the region of 2850-3000 cm^{-1} for sp^3 C-H bonds and potentially above 3000 cm^{-1} for sp^2 C-H bonds of the polyene system.
- C=O stretching: A strong absorption band around 1700-1730 cm^{-1} corresponding to the lactone carbonyl group.
- C=C stretching: Bands in the 1600-1650 cm^{-1} region due to the conjugated double bonds.
- C-O stretching: Absorptions in the fingerprint region (1000-1300 cm^{-1}) from the hydroxyl and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the complete structural elucidation of complex natural products like **Flavomycoin**.

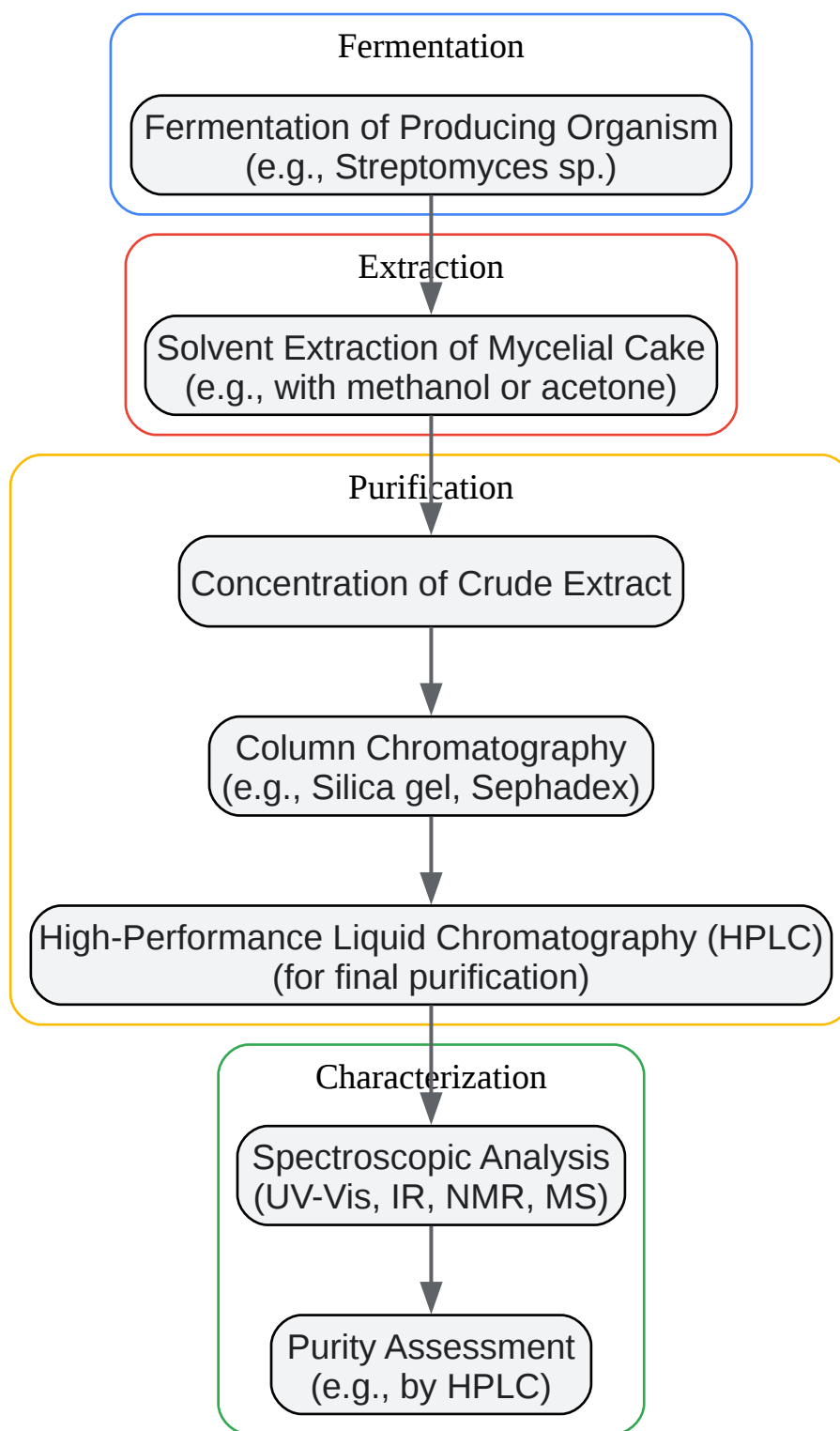
- ^1H NMR: The proton NMR spectrum would be complex. Key regions would include the olefinic region (δ 5.5-7.0 ppm) with signals from the protons of the conjugated double bond system, the region for protons attached to oxygenated carbons (δ 3.0-4.5 ppm), and the aliphatic region (δ 0.8-2.5 ppm) containing signals from the rest of the macrolide ring.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the lactone (δ 170-180 ppm), the sp^2 carbons of the polyene chain (δ 120-140 ppm), the sp^3 carbons bonded to oxygen (δ 60-80 ppm), and the aliphatic carbons of the macrolide ring (δ 10-50 ppm).

Experimental Protocols

Detailed experimental protocols for the analysis of **Flavomycoin** are not explicitly published. However, standard methodologies for the characterization of polyene antibiotics can be applied.

Isolation and Purification

Workflow for the Isolation and Purification of a Polyene Antibiotic



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Caption: General workflow for the isolation and purification of polyene antibiotics.

Spectroscopic Analysis

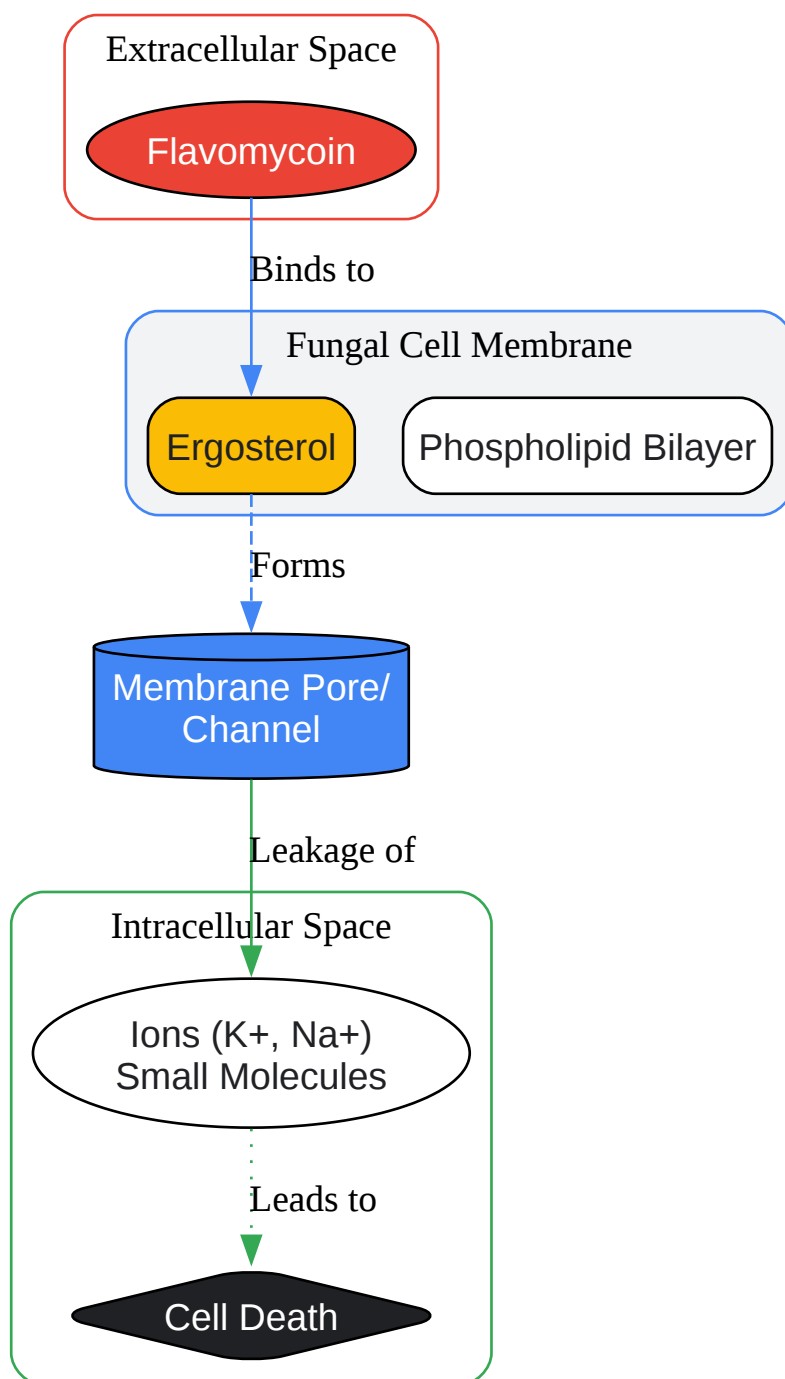
- **UV-Vis Spectroscopy:** A solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer over a range of 200-800 nm.
- **IR Spectroscopy:** The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
- **NMR Spectroscopy:** High-resolution ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or $\text{DMSO}-d_6$). 2D NMR experiments such as COSY, HSQC, and HMBC are essential for complete structural assignment.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) using techniques like ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) is used to determine the exact molecular weight and elemental composition.

Mechanism of Action and Signaling Pathways

As a polyene macrolide, **Flavomycoin**'s primary mechanism of action is likely the disruption of fungal cell membranes. Polyenes bind to ergosterol, a major component of fungal cell membranes, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential ions and small molecules, ultimately leading to cell death. This mechanism is distinct from that of many other antifungal agents, which target cell wall synthesis or DNA replication.

The specific signaling pathways affected by **Flavomycoin** have not been elucidated. However, the membrane disruption caused by polyenes can trigger a cascade of secondary cellular events.

Diagram of the General Mechanism of Action of Polyene Antibiotics



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References

- 1. RTECS NUMBER-LK8232000-Chemical Toxicity Database [drugfuture.com]
- 2. Flavomycoin CAS#: 11076-76-9 [m.chemicalbook.com]
- 3. Flavomycoin Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
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